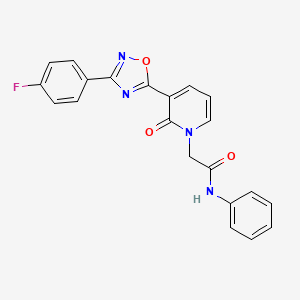

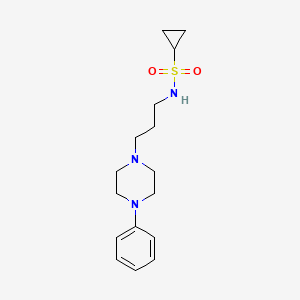

![molecular formula C12H15N3O2 B2916531 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926232-16-8](/img/structure/B2916531.png)

1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The compound also has a carboxylic acid group attached to the 5-position of the pyridine ring and a 3-methylbutyl group attached to the 1-position of the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[3,4-b]pyridine core, with the 3-methylbutyl and carboxylic acid groups providing additional structural features .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical carboxylic acid reactions, such as esterification and amide formation . The pyrazolo[3,4-b]pyridine core may also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound having acidic properties . The exact physical properties, such as melting point, boiling point, and solubility, would depend on the specific structure and would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile chemical structure that can undergo various functionalization reactions to create new compounds with potential applications in scientific research. For example, the functionalization reactions of related pyrazole derivatives have been explored to produce compounds with varied structures through the reaction of acid chlorides with diamines, leading to pyrazole-3-carboxamides and imidazo[4,5-b]pyridine derivatives. These synthetic pathways are critical for the development of novel molecules with potential pharmacological properties or for material science applications (Yıldırım, Kandemirli, & Demir, 2005).

Computational Studies

Computational and theoretical studies on pyrazolo[3,4-b]pyridine derivatives provide insights into the molecular structure, stability, and reaction mechanisms of these compounds. For instance, quantum-chemical calculations have been used to study the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, shedding light on the electronic structures and the energetics of the reactions involved. Such studies are foundational in predicting the behavior of new derivatives and in guiding synthetic strategies for developing compounds with desired properties (Yıldırım, Kandemirli, & Akçamur, 2005).

Structural and Vibrational Spectra Analysis

The investigation of the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives through spectroscopic methods such as FT-IR and FT-Raman, coupled with density functional theory (DFT) calculations, enables the characterization of these compounds at a molecular level. This analytical approach provides valuable information on the vibrational modes, molecular geometry, and potential tautomeric forms, which are essential for understanding the chemical behavior and properties of these compounds (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

Antimycobacterial Activity

The antimycobacterial activity of pyrazolo[3,4-b]pyridine derivatives has been explored, with certain substituted isosteres showing significant activity against Mycobacterium tuberculosis. These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing new antimicrobial agents, especially in the context of tuberculosis treatment. The exploration of different substituents and structural analogs could lead to the identification of compounds with enhanced efficacy and specificity (Gezginci, Martin, & Franzblau, 1998).

Synthesis of N-fused Heterocycles

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been demonstrated as an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This synthetic strategy is valuable for the preparation of N-fused heterocycles, which are important structures in medicinal chemistry due to their diverse biological activities (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The specific interactions would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Pyrazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The effects would depend on the specific targets of the compound and the nature of its interaction with these targets .

Eigenschaften

IUPAC Name |

1-(3-methylbutyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8(2)3-4-15-11-9(7-14-15)5-10(6-13-11)12(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSAEQTUPDWQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=NC=C(C=C2C=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

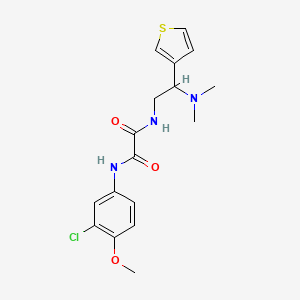

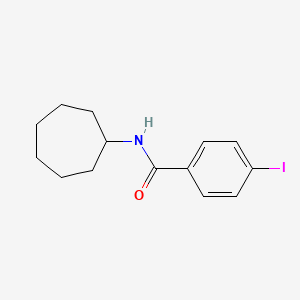

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)

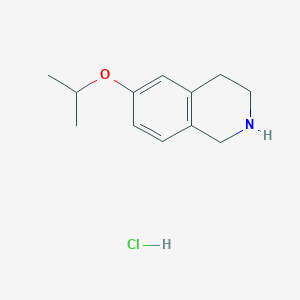

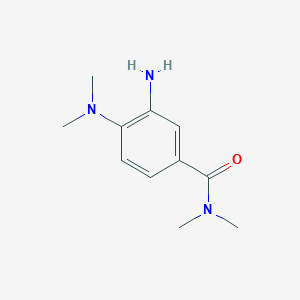

![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)

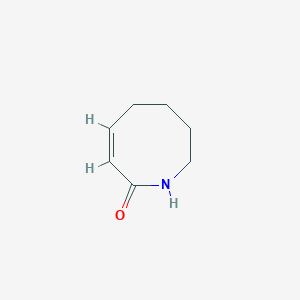

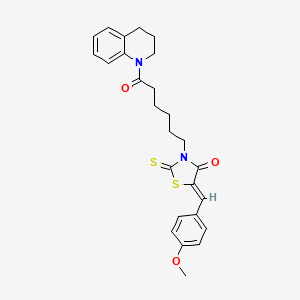

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)

![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)